N-(2-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide
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Overview
Description
N-(2-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide: is an organic compound with the molecular formula C9H11BrN2O3S It is a derivative of pyridine, featuring a bromine atom, a cyclopropoxy group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves the following steps:
Bromination: Introduction of the bromine atom to the pyridine ring.
Cyclopropoxylation: Addition of the cyclopropoxy group.
Methanesulfonamidation: Introduction of the methanesulfonamide group.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Amidation Reactions: The methanesulfonamide group can undergo further functionalization through amidation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including enzyme inhibition and receptor modulation.
Biochemical Studies: Used in studies to understand biochemical pathways and mechanisms.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
- N-(2-Methoxy-5-cyclopropoxypyridin-4-YL)methanesulfonamide
- N-(3-Bromo-5-cyclopropoxypyridin-4-YL)methanesulfonamide
- N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy vs. bromo) can significantly alter the chemical and biological properties of these compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
- Applications: While all these compounds may have potential applications in organic synthesis and pharmaceutical research, their specific uses may differ based on their unique properties.
Properties
CAS No. |
1243401-82-2 |
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Molecular Formula |
C9H11BrN2O3S |
Molecular Weight |
307.17 g/mol |
IUPAC Name |
N-(2-bromo-5-cyclopropyloxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-7-4-9(10)11-5-8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
CBYOOYVUBSTFID-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)Br |
Origin of Product |
United States |
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